

initial synthesis and characterization of 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholin-4-YL-pyrimidin-4-ylamine

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An In-Depth Technical Guide to the Initial Synthesis and Characterization of **2-Morpholin-4-YL-pyrimidin-4-ylamine**

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and synthetic accessibility.[1][2] As an essential component of DNA and RNA, its derivatives are adept at interacting with biological systems.[1] This guide focuses on a specific derivative, **2-Morpholin-4-YL-pyrimidin-4-ylamine** (also known as 4-morpholin-4-ylpyrimidin-2-amine), a heterocyclic compound of significant interest in modern drug discovery.

The incorporation of a morpholine ring, a common feature in kinase inhibitors, and a 2-amino group on the pyrimidine core makes this molecule a highly valuable scaffold.[3] Specifically, derivatives of this structure have been explored as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Polo-like kinase (PLK) pathways.[3][4][5] The morpholine moiety, in particular, is often crucial for binding to the ATP pocket of kinases, highlighting the therapeutic potential of this structural class.[3]

This document provides a comprehensive technical overview for researchers and drug development professionals, detailing a robust synthetic route, in-depth characterization methods, and the biological rationale for the investigation of **2-Morpholin-4-YL-pyrimidin-4-ylamine**.

Part 1: Synthesis Strategy and Retrosynthetic Analysis

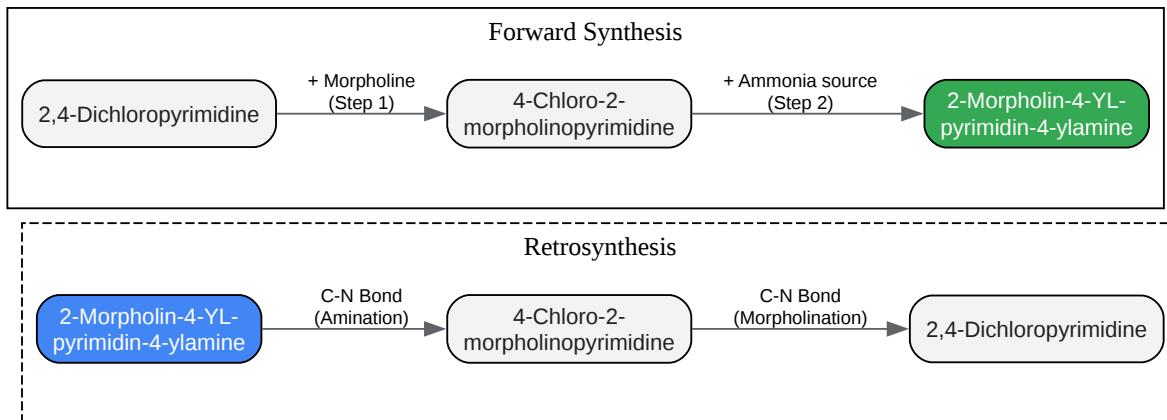
The design of an efficient synthesis is paramount. For **2-Morpholin-4-YL-pyrimidin-4-ylamine**, a common and reliable strategy involves a sequential nucleophilic aromatic substitution (SNAr) starting from a di-substituted pyrimidine. The chosen precursor is 2,4-dichloropyrimidine, which offers two reactive sites for substitution.

The causality behind this choice lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for a controlled, stepwise introduction of the morpholine and amine functionalities.

The proposed synthesis proceeds in two key steps:

- Selective Morholination: Reaction of 2,4-dichloropyrimidine with morpholine under controlled conditions to selectively substitute the chlorine at the C4 position, yielding the intermediate, 4-chloro-2-morpholinopyrimidine.
- Amination: Subsequent substitution of the remaining chlorine at the C2 position with an amino group to form the final product. This step typically requires more forcing conditions due to the lower reactivity of the C2 position.

This strategic approach is efficient and provides a high degree of control over the final structure.



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Caption: Retrosynthetic analysis and forward synthesis plan.

Part 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of **2-Morpholin-4-YL-pyrimidin-4-ylamine**.

Step 1: Synthesis of 4-Chloro-2-morpholinopyrimidine

- **Rationale:** This step leverages the higher reactivity of the C4-Cl bond. A mild base is used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is typically run at or below room temperature to ensure selectivity and prevent disubstitution.
- **Materials:**
 - 2,4-Dichloropyrimidine
 - Morpholine
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Procedure:

- Dissolve 2,4-dichloropyrimidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- In a separate flask, prepare a solution of morpholine (1.05 eq) and TEA (1.1 eq) in DCM.
- Add the morpholine/TEA solution dropwise to the stirred 2,4-dichloropyrimidine solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-morpholinopyrimidine as a solid.

Step 2: Synthesis of **2-Morpholin-4-YL-pyrimidin-4-ylamine**

- Rationale: The substitution of the remaining chlorine at the C2 position is more challenging and requires higher energy input. This is achieved by using a sealed vessel to reach temperatures above the solvent's boiling point, thereby increasing pressure and reaction rate. An aqueous ammonia solution provides both the nucleophile and the solvent.

- Materials:

- 4-Chloro-2-morpholinopyrimidine
- Aqueous ammonia (28-30%)
- 1,4-Dioxane (optional, to aid solubility)

- Procedure:
 - Place 4-chloro-2-morpholinopyrimidine (1.0 eq) into a high-pressure reaction vessel.
 - Add aqueous ammonia solution. If solubility is an issue, a co-solvent like 1,4-dioxane can be added.
 - Seal the vessel tightly.
 - Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
 - Monitor the internal pressure of the vessel; do not exceed the vessel's safety limits.
 - After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
 - Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.
 - The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Morpholin-4-YL-pyrimidin-4-ylamine**.

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are expected values based on the compound's structure and data from analogous molecules.[\[6\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	4-morpholin-4-ylpyrimidin-2-amine	PubChem[7]
Molecular Formula	C ₈ H ₁₂ N ₄ O	PubChem[7]
Molecular Weight	180.21 g/mol	PubChem[7]
CAS Number	861031-56-3	PubChem[7]
Appearance	White to off-white solid	Expected

Spectroscopic Data Interpretation

The collective analysis of NMR, MS, and IR data provides an unambiguous confirmation of the target structure.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the morpholine protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.75	Doublet (d)	1H	H-6 (pyrimidine)
~6.50	Singlet (s, broad)	2H	-NH ₂
~5.95	Doublet (d)	1H	H-5 (pyrimidine)
~3.65	Triplet (t)	4H	Morpholine (-CH ₂ -O)
~3.45	Triplet (t)	4H	Morpholine (-CH ₂ -N)

- ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the eight unique carbon atoms in the molecule.

Table 3: Expected ^{13}C NMR Data (100 MHz, DMSO-d₆)

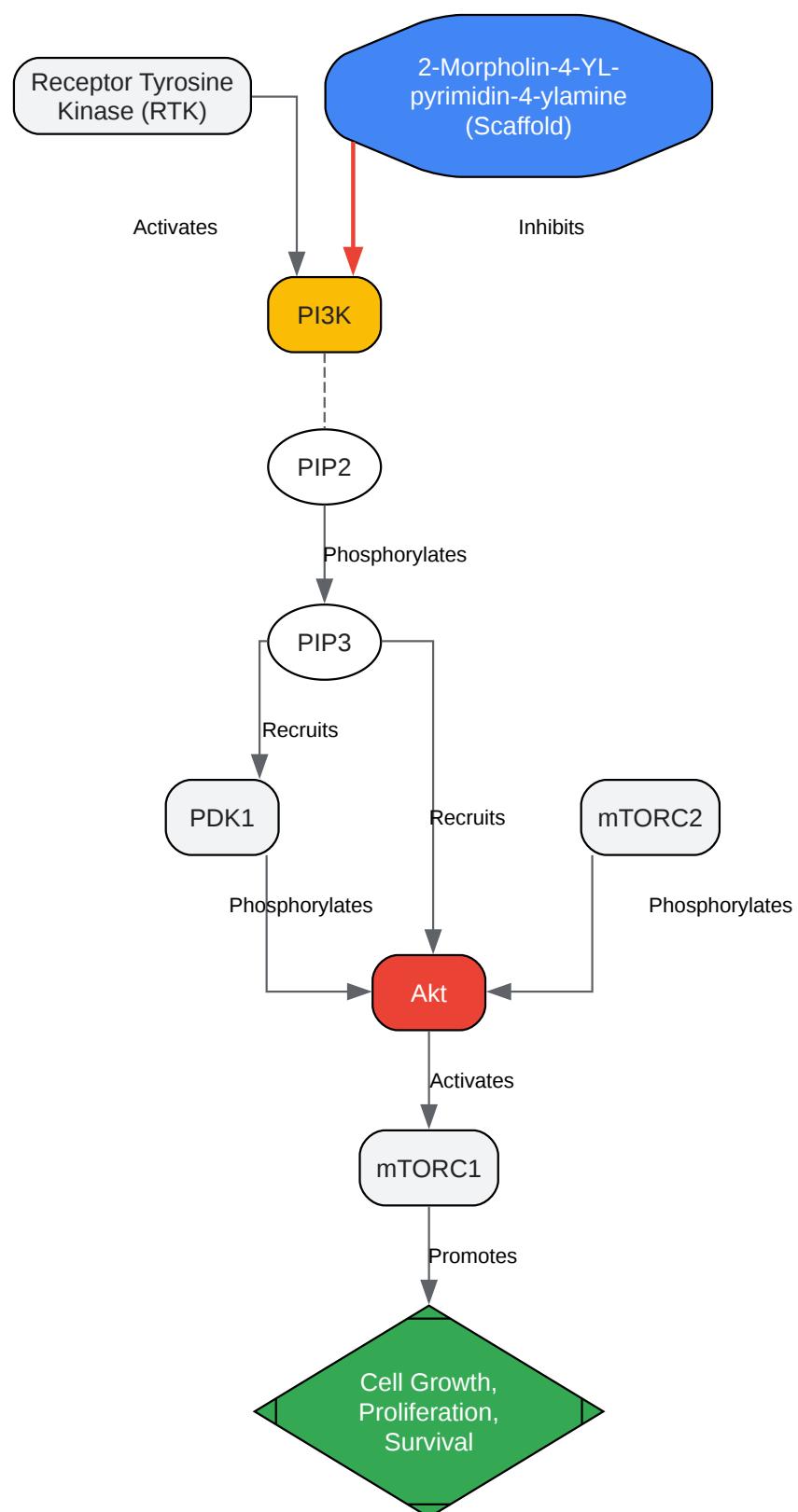
Chemical Shift (δ , ppm)	Assignment
~163.5	C2 (pyrimidine)
~162.0	C4 (pyrimidine)
~157.0	C6 (pyrimidine)
~95.0	C5 (pyrimidine)
~66.0	Morpholine (-CH ₂ -O)
~44.5	Morpholine (-CH ₂ -N)

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule.
 - Expected $[\text{M}+\text{H}]^+$: m/z 181.11
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.
 - N-H stretch: ~3300-3100 cm⁻¹ (amine)
 - C-H stretch: ~2950-2850 cm⁻¹ (aliphatic)
 - C=N, C=C stretch: ~1640-1550 cm⁻¹ (aromatic ring)
 - C-O-C stretch: ~1115 cm⁻¹ (ether in morpholine)

Part 4: Biological Context and Future Directions

The structural motifs within **2-Morpholin-4-YL-pyrimidin-4-ylamine** are frequently associated with the inhibition of protein kinases, a class of enzymes that are central regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.^[6]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common event in human cancers. The morpholine group is a well-established pharmacophore that targets the ATP-binding pocket of PI3K, making morpholino-pyrimidine derivatives potent inhibitors of this pathway.[\[3\]](#)



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Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholino-pyrimidines.

Future Directions:

2-Morpholin-4-YL-pyrimidin-4-ylamine serves as an excellent starting point for further drug discovery efforts. Its utility lies in its potential as a core scaffold for the development of compound libraries. Future work could involve:

- Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the pyrimidine ring or the amino group to optimize potency and selectivity against specific kinase targets.
- Elaboration into Covalent Inhibitors: Introducing a reactive group (e.g., an acrylamide) to enable covalent bond formation with a non-catalytic cysteine residue in the target kinase, potentially leading to increased potency and duration of action.
- Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify potential primary targets or off-targets.

Conclusion

This guide has detailed a logical and efficient two-step synthesis for **2-Morpholin-4-YL-pyrimidin-4-ylamine**, beginning with the commercially available 2,4-dichloropyrimidine. The rationale behind the chosen synthetic strategy, which exploits the differential reactivity of the pyrimidine C2 and C4 positions, has been explained. Furthermore, a comprehensive set of expected characterization data has been provided to allow for unambiguous structural confirmation of the final product. The biological significance of this scaffold, particularly in the context of kinase inhibitor design for oncology, underscores its value as a building block for medicinal chemistry programs. The protocols and data herein serve as a solid foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecular scaffold.

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- To cite this document: BenchChem. [initial synthesis and characterization of 2-Morpholin-4-YL-pyrimidin-4-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603518#initial-synthesis-and-characterization-of-2-morpholin-4-yl-pyrimidin-4-ylamine>

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